molecular formula C14H9Cl2FO2 B585068 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethanone CAS No. 289717-97-1

1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethanone

Cat. No.: B585068
CAS No.: 289717-97-1
M. Wt: 299.122
InChI Key: HPIKXCXBZZKEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethanone is an organic compound characterized by the presence of dichlorophenoxy and fluorophenyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethanone typically involves the reaction of 3,4-dichlorophenol with 2-fluoro-5-iodoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bearing the iodine, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)acetic acid.

    Reduction: 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethanol.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(3,4-Dichlorophenoxy)ethyldialkylamines: Known for their biological activity in plants.

    2-(3,4-Dichlorophenoxy) triethylamine: Used to alleviate salinity stress in plants.

Uniqueness: 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethanone is unique due to the presence of both dichlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c1-8(18)11-6-9(17)2-5-14(11)19-10-3-4-12(15)13(16)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIKXCXBZZKEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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